molecular formula C13H14O2 B14716543 (4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane CAS No. 22563-24-2

(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane

Cat. No.: B14716543
CAS No.: 22563-24-2
M. Wt: 202.25 g/mol
InChI Key: VEYUSEXJAUQESQ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane is a chiral compound with a unique structure that includes an ethynyl group, a phenyl ring, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The phenyl ring and dioxolane ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes.

Scientific Research Applications

(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism by which (4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions, while the dioxolane ring can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and binding affinity in different contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane is unique due to its combination of an ethynyl group, a phenyl ring, and a dioxolane ring. This combination provides distinct reactivity and potential for various applications in synthesis and research.

Properties

CAS No.

22563-24-2

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(4S,5R)-4-ethynyl-2,2-dimethyl-5-phenyl-1,3-dioxolane

InChI

InChI=1S/C13H14O2/c1-4-11-12(15-13(2,3)14-11)10-8-6-5-7-9-10/h1,5-9,11-12H,2-3H3/t11-,12+/m0/s1

InChI Key

VEYUSEXJAUQESQ-NWDGAFQWSA-N

Isomeric SMILES

CC1(O[C@H]([C@H](O1)C2=CC=CC=C2)C#C)C

Canonical SMILES

CC1(OC(C(O1)C2=CC=CC=C2)C#C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.